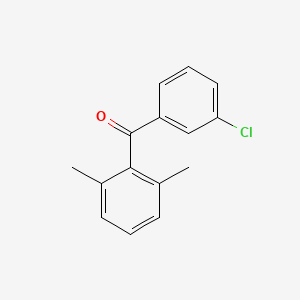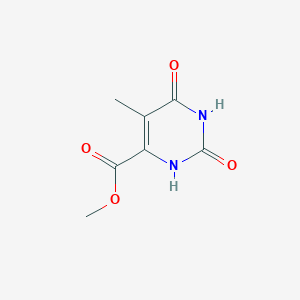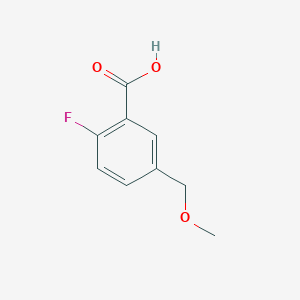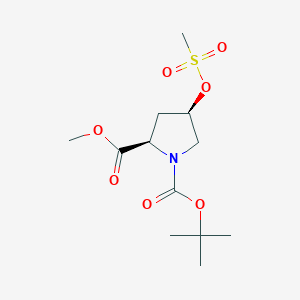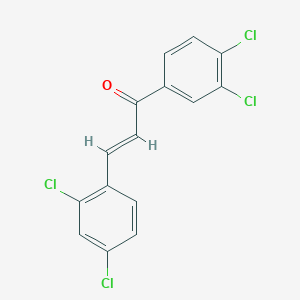
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, also known as 3,4-dichloro-2-propenyl-2,4-dichlorophenyl ketone (DPDK), is a widely studied organic compound with a variety of applications in scientific research. It is a powerful, yet selective, inhibitor of enzymes, and has been used in the study of several biochemical processes, including cancer and inflammation. DPDK has also been used in the development of new drugs and therapeutic agents.
科学的研究の応用
DPDK has been used in a variety of scientific research applications. It has been used in the study of cancer and inflammation, and as a tool to study the mechanisms of action of various drugs and therapeutic agents. DPDK has also been used in the development of new drugs, including those targeting cancer and inflammation. In addition, DPDK has been used in the study of enzyme inhibition, and has been shown to be a potent and selective inhibitor of several enzymes.
作用機序
The mechanism of action of DPDK is not fully understood. However, it is believed that DPDK binds to the active site of enzymes, blocking their activity. This inhibits the enzyme’s ability to catalyze the reaction, resulting in the inhibition of the biochemical process.
Biochemical and Physiological Effects
DPDK has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). Inhibition of these enzymes results in the inhibition of the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of inflammation and other diseases. In addition, DPDK has been shown to inhibit the activity of several cancer-related proteins, such as Akt, mTOR, and STAT3, which are involved in the progression of cancer.
実験室実験の利点と制限
DPDK has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of several enzymes, making it a useful tool in the study of biochemical processes. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, DPDK is not suitable for in vivo experiments due to its toxicity.
将来の方向性
There are several potential future directions for the use of DPDK. One potential direction is the development of more selective inhibitors of enzymes, which could be used to study specific biochemical pathways. In addition, DPDK could be used to develop new drugs and therapeutic agents for the treatment of cancer and inflammation. Finally, DPDK could be used in the study of other diseases, such as Alzheimer’s and Parkinson’s, as it has been shown to inhibit the activity of several proteins involved in these diseases.
合成法
DPDK is synthesized in a two-step process. The first step involves the reaction of 2,4-dichlorophenylacetic acid with (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-onephenylacetic acid, in the presence of a base, to form the intermediate (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-onephenylacetic acid ethyl ester. This intermediate is then reacted with ethyl chloroformate to form the final product, DPDK. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4O/c16-11-4-1-9(13(18)8-11)3-6-15(20)10-2-5-12(17)14(19)7-10/h1-8H/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCWBCIPYMWDBG-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
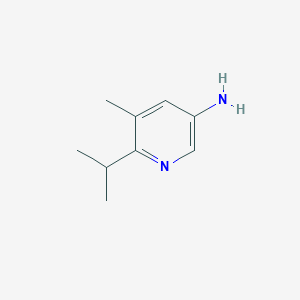
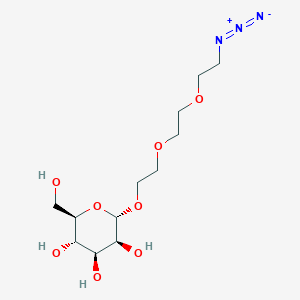
![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)


